

crystal structure of 2H vs 3R MoS₂

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Compound of Interest

Compound Name: *Molybdenum disulfide*

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An In-depth Technical Guide to the Crystal Structures of 2H and 3R MoS₂

This technical guide provides a comprehensive overview of the crystallographic differences between the 2H and 3R polytypes of **molybdenum disulfide** (MoS₂). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of these materials. This document details the structural parameters, experimental protocols for synthesis and characterization, and visual representations of the crystal structures.

Introduction to MoS₂ Polytypes

Molybdenum disulfide is a transition metal dichalcogenide (TMDC) that exists in several polymorphic forms, with the most common being the hexagonal (2H) and rhombohedral (3R) phases.^[1] The notation "2H" and "3R" refers to the number of S-Mo-S layers in the unit cell and the resulting crystal symmetry (Hexagonal or Rhombohedral).^[2] These polytypes exhibit distinct stacking sequences of their atomic layers, which significantly influences their electronic, optical, and catalytic properties.^[1]

The fundamental building block for both polytypes is a monolayer of MoS₂, which consists of a hexagonal plane of molybdenum atoms covalently bonded and sandwiched between two hexagonal planes of sulfur atoms in a trigonal prismatic coordination.^[3] The key difference between the 2H and 3R phases lies in the stacking arrangement of these monolayers.

Crystal Structure Comparison: 2H vs. 3R MoS₂

The structural variations between the 2H and 3R polytypes of MoS₂ are summarized in the tables below, providing a clear comparison of their key crystallographic parameters.

Stacking Sequence and Symmetry

Property	2H-MoS ₂	3R-MoS ₂
Crystal System	Hexagonal	Rhombohedral (Trigonal)
Space Group	P6 ₃ /mmc (No. 194)	R3m (No. 160)
Stacking Sequence	AbA BaB (or AA' for bilayer) ^[4]	ABC ^[5]
Number of Layers per Unit Cell	2 ^[2]	3 ^[2]
Inversion Symmetry	Centrosymmetric (for even layers) ^[3]	Non-centrosymmetric ^[3]

Quantitative Structural Data

Parameter	2H-MoS ₂	3R-MoS ₂
Lattice Parameter 'a'	~3.16 Å ^[6]	~3.18 Å ^[7]
Lattice Parameter 'c'	~12.29 Å ^[6]	~18.33 Å
Mo-S Bond Length	~2.41 Å ^[8]	~2.41 Å ^[7]
S-Mo-S Bond Angle	Trigonal Prismatic	Trigonal Prismatic
Interlayer Distance	~6.15 Å ^[6]	Varies with stacking

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of 2H and 3R MoS₂.

Synthesis Methods

CVD is a versatile bottom-up approach for growing high-quality, large-area MoS₂ films. The resulting polytype can often be controlled by tuning the growth parameters.

Protocol for 2H-MoS₂ Synthesis:

- Precursor Preparation: Place molybdenum trioxide (MoO_3) powder in a quartz boat at the center of a two-zone tube furnace. Place sulfur (S) powder in another quartz boat upstream in the low-temperature zone.
- Substrate Placement: Position a cleaned SiO_2/Si substrate downstream from the MoO_3 boat.
- Furnace Conditions:
 - Heat the MoO_3 source to 650-850 °C.
 - Heat the sulfur source to 150-250 °C.
 - Introduce a carrier gas, such as Argon (Ar), at a flow rate of 50-100 sccm.
- Growth: The vaporized MoO_3 reacts with sulfur vapor at the substrate surface to form MoS_2 . The growth is typically carried out for 10-30 minutes. High temperatures generally favor the formation of the 2H phase.[9]
- Cooling: After growth, the furnace is cooled down to room temperature under a continuous Ar flow.

Protocol for 3R- MoS_2 Synthesis:

The synthesis of 3R- MoS_2 often requires specific conditions to promote the rhombohedral stacking. This can be achieved by using alkali metal halides as catalysts or by employing a multi-step growth process.

- Precursor and Catalyst: Use MoO_3 and sulfur as precursors. Sodium chloride (NaCl) can be used as a catalyst to facilitate the growth of the 3R phase.
- Two-Step CVD Process:
 - Step 1 (High Temperature): Heat the MoO_3 source to a higher temperature (e.g., 800 °C) for a short duration (e.g., 3 minutes) to ensure sufficient MoO_3 vaporization.[10]
 - Step 2 (Lower Temperature): Reduce the temperature to a lower growth temperature (e.g., 670 °C) for a longer duration (e.g., 17 minutes) to control the layer-by-layer growth.[10]

- Carrier Gas and Pressure: Use Ar as a carrier gas. The growth is typically performed at atmospheric pressure.
- Cooling: Cool the furnace to room temperature under an Ar atmosphere.

Exfoliation is a top-down approach that involves separating the layers of bulk MoS₂ crystals.

Mechanical Exfoliation (Scotch Tape Method):

- Crystal Preparation: Start with a high-quality bulk MoS₂ crystal (typically 2H).
- Cleavage: Use adhesive tape (e.g., Scotch tape) to peel off thin layers from the bulk crystal. [\[11\]](#)
- Repeated Peeling: Fold the tape and peel it apart multiple times to progressively thin the MoS₂ flakes.[\[11\]](#)
- Transfer: Press the tape with the exfoliated flakes onto a desired substrate (e.g., SiO₂/Si).
- Tape Removal: Slowly peel off the tape, leaving behind thin MoS₂ flakes on the substrate. It has been observed that mechanical exfoliation can sometimes induce a phase transition from 2H to 3R in bilayer regions.[\[1\]](#)

Liquid Phase Exfoliation:

- Dispersion: Disperse bulk MoS₂ powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or a mixture of isopropanol and water.[\[12\]](#)[\[13\]](#)
- Sonication: Subject the dispersion to high-power sonication for several hours to overcome the van der Waals forces between the layers.[\[14\]](#)
- Centrifugation: Centrifuge the sonicated dispersion to separate the exfoliated nanosheets from the remaining bulk material. The supernatant will contain a higher concentration of few-layer MoS₂.
- Collection: Carefully collect the supernatant containing the exfoliated MoS₂.

Characterization Techniques

XRD is a powerful tool for identifying the crystal structure and phase purity of MoS₂.

Protocol:

- Sample Preparation: Prepare a sample of MoS₂ powder or a thin film on a substrate.
- Data Acquisition: Use a diffractometer with a Cu K α radiation source. Scan a 2 θ range from 10° to 70°.
- Phase Identification:
 - 2H-MoS₂: The diffraction pattern will show characteristic peaks corresponding to the hexagonal structure, with a strong (002) peak around 14.4°. Other prominent peaks include (100), (103), and (110).
 - 3R-MoS₂: The rhombohedral phase will exhibit a different set of diffraction peaks. While the (003) peak is close to the (002) peak of the 2H phase, other reflections, such as (101), (104), and (110), will be unique to the 3R structure. The presence of the (104) peak is a key indicator for the 3R phase.[\[15\]](#)

TEM provides direct visualization of the atomic structure and stacking sequence.

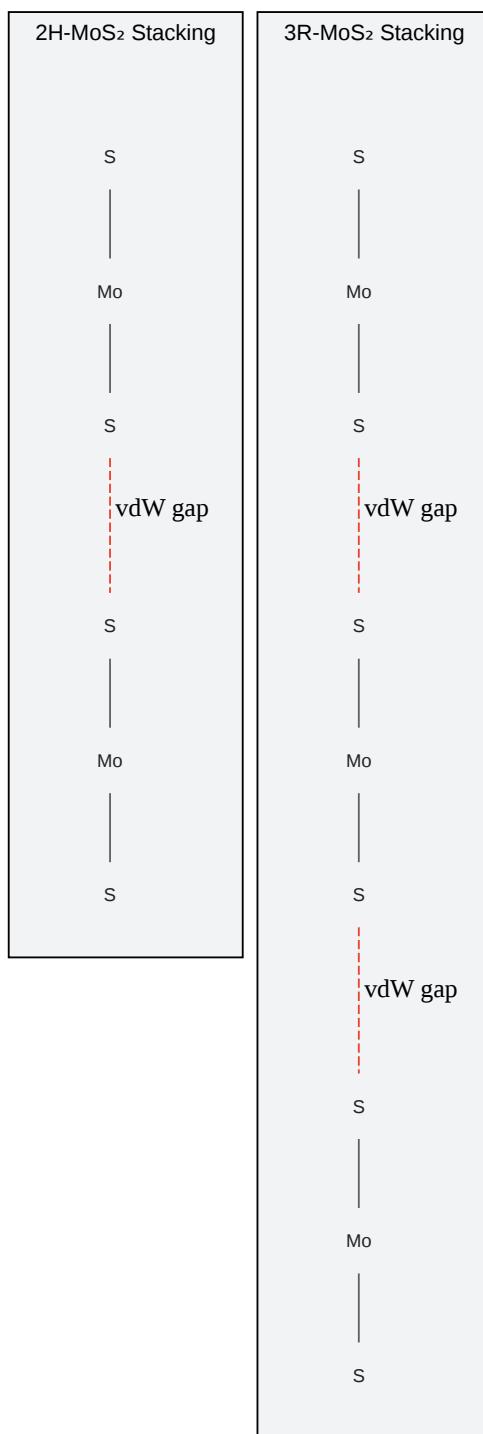
Protocol:

- Sample Preparation: Transfer exfoliated MoS₂ flakes onto a TEM grid.
- Imaging and Diffraction:
 - Selected Area Electron Diffraction (SAED): Acquire diffraction patterns from a region of interest. The symmetry of the diffraction spots can distinguish between the hexagonal (2H) and rhombohedral (3R) lattices.
 - High-Resolution TEM (HRTEM): Obtain atomic-resolution images of the MoS₂ lattice. The stacking sequence of the layers can be directly observed in cross-sectional HRTEM images.
 - Annular Dark-Field Scanning TEM (ADF-STEM): This technique is highly sensitive to the atomic number (Z-contrast). The intensity of the atomic columns in ADF-STEM images can

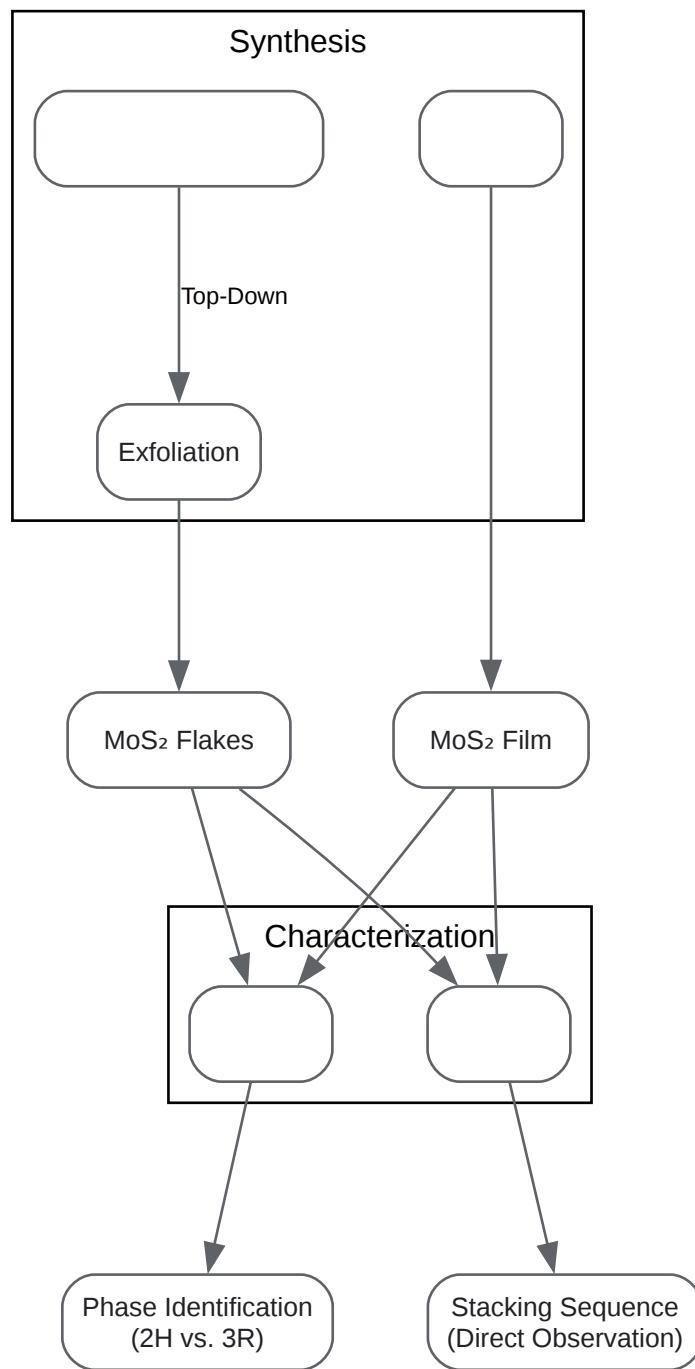
be used to determine the stacking order and differentiate between 2H (AA' stacking) and 3R (AB stacking in bilayer) phases.[\[5\]](#)

Visualizations

The following diagrams, generated using the DOT language, illustrate the crystal structures of 2H and 3R MoS₂.

Crystal Structure of 2H and 3R MoS₂[Click to download full resolution via product page](#)

Caption: Schematic of 2H and 3R MoS₂ layer stacking.

Experimental Workflow for MoS₂ Synthesis and Characterization[Click to download full resolution via product page](#)

Caption: Workflow for MoS₂ synthesis and characterization.

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